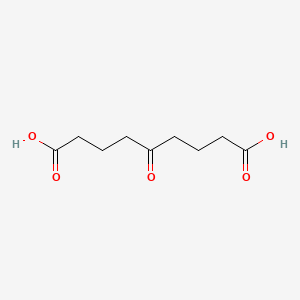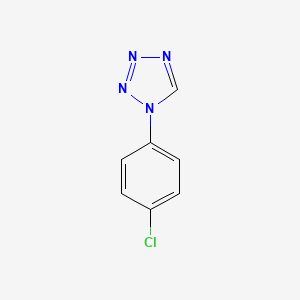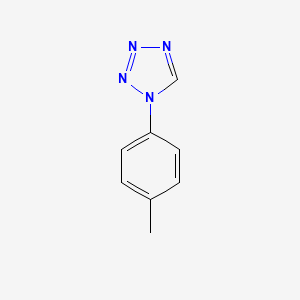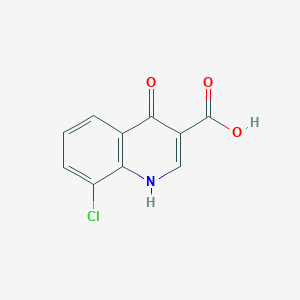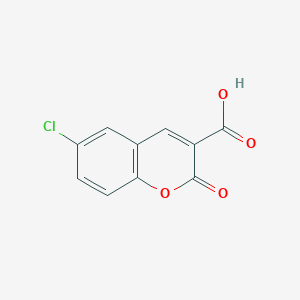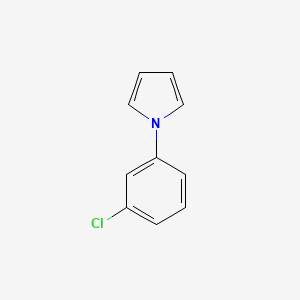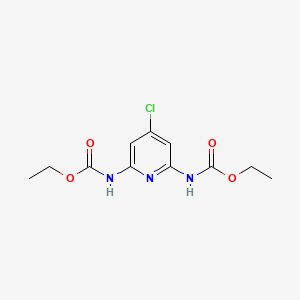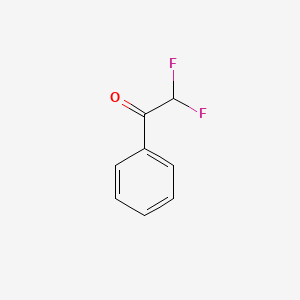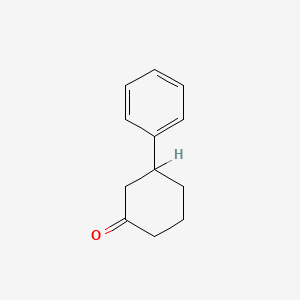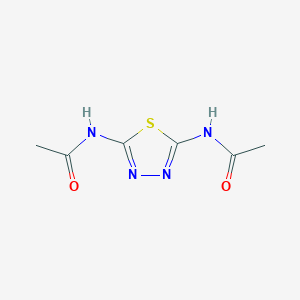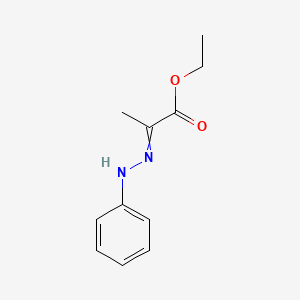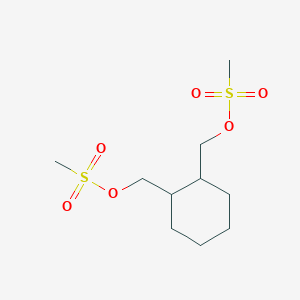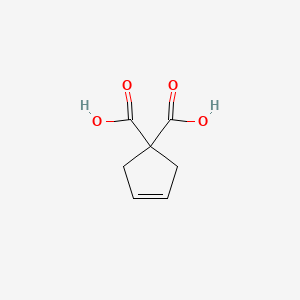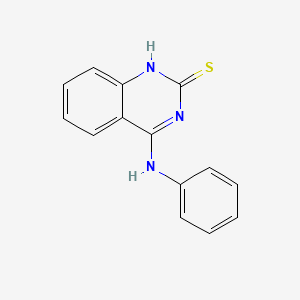
4-anilinoquinazoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinone and quinazoline derivatives are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The 4-anilinoquinazoline-2(1H)-thione is a derivative of these compounds.
Synthesis Analysis
Quinazolinones and quinazolines can be synthesized through various methods. For instance, 2-Amino-N′-arylbenzamidines react with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) in the presence of Hünig’s base to give in one step 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles .Chemical Reactions Analysis
Quinazolinones and quinazolines can undergo various chemical reactions. For instance, 2-Amino-N′-arylbenzamidines react with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to give in one step 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles .科学的研究の応用
Anticancer Activity
4-Anilinoquinazoline derivatives have been found to have promising anticancer activity . They are used in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds . These compounds have shown promising anticancer activity in vitro .
Anti-Inflammatory Activity
Quinazolinone and quinazoline derivatives, including 4-anilinoquinazoline-2(1H)-thione, have been found to have anti-inflammatory properties . They can be used in the treatment of conditions characterized by inflammation .
Antifungal Activity
These compounds have also been found to have antifungal properties . They can be used in the treatment of fungal infections .
Antimicrobial Activity
4-Anilinoquinazoline-2(1H)-thione has been found to have antimicrobial properties . It can be used in the treatment of various bacterial infections .
Anticonvulsant Activity
Quinazolinone and quinazoline derivatives have been found to have anticonvulsant properties . They can be used in the treatment of conditions characterized by seizures .
Antimalarial Activity
These compounds have also been found to have antimalarial properties . They can be used in the treatment of malaria .
Anti-HIV Activity
Quinazolinone and quinazoline derivatives have been found to have anti-HIV properties . They can be used in the treatment of HIV .
Anti-Analgesic Activity
These compounds have also been found to have anti-analgesic properties . They can be used in the treatment of pain .
作用機序
将来の方向性
Quinazolinones and quinazolines have received significant attention due to their wide and distinct biopharmaceutical activities. Future investigation of quinazolinone structure could give some more hopeful results in the field of medicinal chemistry . This study provides insights for developing hypoxia-activated kinase inhibitors .
特性
IUPAC Name |
4-anilino-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c18-14-16-12-9-5-4-8-11(12)13(17-14)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLSBRLSQMUINQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=S)NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357738 |
Source


|
| Record name | 4-Anilinoquinazoline-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-anilinoquinazoline-2(1H)-thione | |
CAS RN |
35696-83-4 |
Source


|
| Record name | NSC75189 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Anilinoquinazoline-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate](/img/structure/B1347594.png)
